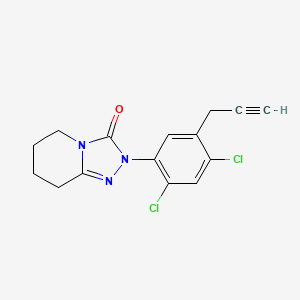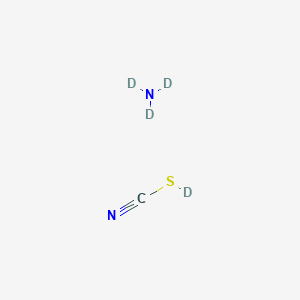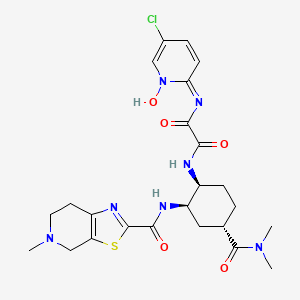
4(S)-Edoxaban Pyridine N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(S)-Edoxaban Pyridine N-Oxide: is a derivative of Edoxaban, an oral anticoagulant that inhibits factor Xa The addition of the pyridine N-oxide moiety enhances its chemical properties, making it a subject of interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4(S)-Edoxaban Pyridine N-Oxide typically involves the oxidation of the pyridine ring in Edoxaban. Common oxidizing agents used include peracids such as peracetic acid and perbenzoic acid . The reaction is usually carried out under controlled conditions to ensure the selective oxidation of the pyridine ring without affecting other functional groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol has been reported to be an efficient and green method for producing pyridine N-oxides .
Analyse Chemischer Reaktionen
Types of Reactions: 4(S)-Edoxaban Pyridine N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized using strong oxidizing agents.
Reduction: It can be reduced back to its parent pyridine form under specific conditions.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Peracids like peracetic acid and perbenzoic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Further oxidized pyridine derivatives.
Reduction: Reduced pyridine compounds.
Substitution: Substituted pyridine N-oxide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4(S)-Edoxaban Pyridine N-Oxide is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds. Its unique electronic properties make it a valuable intermediate in various chemical reactions .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies .
Medicine: The compound’s anticoagulant properties are of significant interest in medicinal chemistry. Researchers are exploring its potential as a therapeutic agent for preventing and treating thromboembolic disorders .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of 4(S)-Edoxaban Pyridine N-Oxide involves its interaction with factor Xa, an enzyme crucial for blood coagulation. By inhibiting factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. The pyridine N-oxide moiety enhances the compound’s binding affinity and specificity towards factor Xa .
Vergleich Mit ähnlichen Verbindungen
Pyridine N-Oxide: A simpler analog with similar electronic properties but lacking the anticoagulant activity of 4(S)-Edoxaban Pyridine N-Oxide.
Nicotinic Acid N-Oxide: Used as a precursor in the synthesis of various pharmaceuticals.
2,3,5-Trimethylpyridine N-Oxide: A precursor to the drug omeprazole.
Uniqueness: this compound stands out due to its dual functionality as an anticoagulant and a versatile chemical reagent. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in both medicinal chemistry and industrial applications .
Eigenschaften
Molekularformel |
C24H30ClN7O5S |
|---|---|
Molekulargewicht |
564.1 g/mol |
IUPAC-Name |
N'-(5-chloro-1-hydroxypyridin-2-ylidene)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide |
InChI |
InChI=1S/C24H30ClN7O5S/c1-30(2)24(36)13-4-6-15(26-20(33)21(34)29-19-7-5-14(25)11-32(19)37)17(10-13)27-22(35)23-28-16-8-9-31(3)12-18(16)38-23/h5,7,11,13,15,17,37H,4,6,8-10,12H2,1-3H3,(H,26,33)(H,27,35)/t13-,15-,17+/m0/s1 |
InChI-Schlüssel |
KLUIGRKENSYXRW-JLJPHGGASA-N |
Isomerische SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)N=C4C=CC(=CN4O)Cl)C(=O)N(C)C |
Kanonische SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)N=C4C=CC(=CN4O)Cl)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



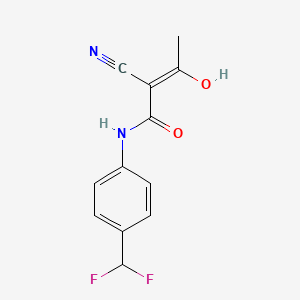



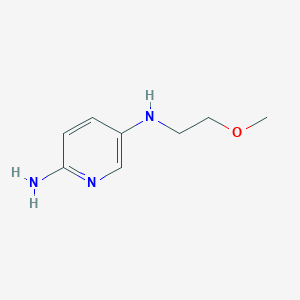
![4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone](/img/structure/B13857297.png)
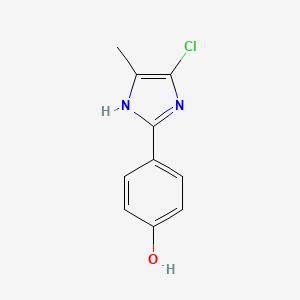
![3-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13857309.png)
